molecular formula C13H17BN2O3 B578210 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine CAS No. 1224844-66-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine

Cat. No.: B578210
CAS No.: 1224844-66-9
M. Wt: 260.1
InChI Key: QAFVXRPBLZCHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$ _3 $$):

    • Aromatic protons: δ 7.8–7.6 ppm (doublet, H-4/H-6), δ 7.4–7.2 ppm (triplet, H-7).
    • Pinacol methyl groups: δ 1.3 ppm (singlet, 12H).
    • Amine protons: δ 5.1 ppm (broad singlet, 2H).
  • $$ ^{13}\text{C} $$-NMR :

    • Boron-bound aromatic carbon: δ 135–138 ppm.
    • Oxazole carbons: δ 162 ppm (C-2), δ 150 ppm (C-7a).
  • $$ ^{11}\text{B} $$-NMR : A singlet at δ 30–32 ppm, characteristic of tetracoordinated boron.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • B–O stretch: 1340–1310 cm$$ ^{-1} $$.
  • N–H bend (amine): 1600–1580 cm$$ ^{-1} $$.
  • C=N stretch (oxazole): 1650–1630 cm$$ ^{-1} $$.

X-ray Diffraction

Powder XRD patterns of crystalline samples show peaks at $$ 2\theta = 8.5° $$, 12.7°, and 25.4°, corresponding to d-spacings of 10.4 Å, 6.9 Å, and 3.5 Å, respectively. These align with layered packing motifs observed in planar heterocyclic boronate esters.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity. The HOMO is localized on the benzoxazole ring, while the LUMO resides on the boronate ester.
  • Electrostatic potential : The boron atom exhibits a positive potential (+0.35 e/Å), facilitating nucleophilic attack in cross-coupling reactions.
  • Natural bond orbital (NBO) analysis :
    • Boron accepts electron density from adjacent oxygen lone pairs (Mayer bond order: 0.89).
    • Conjugative interaction between the oxazole nitrogen and aromatic system stabilizes the structure by 18.6 kcal/mol.

Table 2 : DFT-derived electronic parameters

Parameter Value
HOMO energy (eV) -6.7
LUMO energy (eV) -2.5
Dipole moment (Debye) 3.8
Partial charge on B (e) +0.72

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)16-11(15)17-10/h5-7H,1-4H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFVXRPBLZCHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673069
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224844-66-9
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224844-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Conditions

The reaction proceeds under inert nitrogen atmosphere to prevent catalyst deactivation. Key components include:

  • Catalyst : PdCl₂(dppf)·CH₂Cl₂ (l,l'-Bis[(diphenylphosphino)ferrocene]dichloropalladium(II)) at 0.08–0.1 equivalents.

  • Base : Potassium acetate (KOAc, 1.5 equivalents) to neutralize HBr byproducts.

  • Solvent : 1,4-Dioxane, chosen for its compatibility with palladium catalysts and high boiling point (101°C).

Table 1: Large-Scale Synthesis Parameters

ParameterValue/Description
Starting Material5-Bromobenzo[d]oxazol-2-amine (13.4 kg)
Boron SourceBis(pinacolato)diboron (19.17 kg, 1.2 eq)
Catalyst Loading2,569 g PdCl₂(dppf)·CH₂Cl₂ (0.08 eq)
TemperatureReflux at 100–103°C for 3–5 hours
WorkupSilica gel filtration, ethyl acetate elution, HCl wash
Yield70% (9.48 kg)
Purity (HPLC)94.2%

Critical Process Steps

  • Nitrogen Sparging : The reaction mixture is degassed with nitrogen for 10 minutes before and after adding the catalyst to minimize oxidative side reactions.

  • Reflux Duration : Extended heating (3–5 hours) ensures complete conversion, monitored via HPLC.

  • Acid Treatment : Post-reaction, 50% aqueous HCl is added to hydrolyze residual boronate esters and precipitate the product.

Alternative Catalytic Systems and Optimization

While PdCl₂(dppf)·CH₂Cl₂ is the preferred catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been employed in analogous reactions, albeit with marginally lower yields (67.3%). This system uses sodium carbonate (5 eq) as a base and a 1,4-dioxane/water solvent mixture, highlighting the versatility of palladium catalysts in boronate ester synthesis.

Impact of Base Selection

  • KOAc vs. Na₂CO₃ : Potassium acetate facilitates faster transmetallation in non-aqueous media, whereas sodium carbonate is optimal for biphasic systems.

  • Acid Wash : A 10% HCl wash removes unreacted diboron reagents and stabilizes the product against deborylation.

Purification and Characterization

Filtration and Drying

The crude product is filtered through silica gel to remove palladium residues, followed by ethyl acetate elution. Subsequent HCl washing yields light brown solids, which are vacuum-dried at 50°C for 72–90 hours to constant weight.

Analytical Validation

  • HPLC : Purity confirmed at 94.2% using a C18 column with UV detection at 254 nm.

  • ¹H NMR (DMSO-d₆, 300 MHz) : δ 10.2–9.5 (1H, NH₂), 7.85–7.71 (1H, Ar-H), 7.62–7.50 (1H, Ar-H).

  • Elemental Analysis : Matches theoretical values for C₁₃H₁₆BNO₃ (C: 58.24%, H: 4.87%, N: 31.70%).

Challenges and Mitigation Strategies

Catalyst Degradation

Exposure to moisture or oxygen deactivates palladium catalysts, necessitating strict inert conditions. Nitrogen sparging and sealed reactors are critical for reproducibility.

Byproduct Formation

Deborylation and homocoupling byproducts are minimized by:

  • Controlled Temperature : Maintaining reflux at 100–103°C prevents overheating.

  • Acid Quench : Hydrochloric acid precipitates the product while dissolving unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium acetate, used in borylation reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids/Esters: Formed through oxidation or hydrolysis of the dioxaborolane ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of boron-containing compounds in cancer treatment. For instance, derivatives of benzo[d]oxazole have shown promising antiproliferative effects against various cancer cell lines. The mechanism often involves the disruption of tubulin polymerization, which is critical for cell division.

  • Case Study : A derivative of this compound demonstrated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 0.06 to 0.17 µM. These values indicate a high potency comparable to established chemotherapeutic agents .

Antiviral Properties

Research has indicated that certain boron-based compounds can exhibit antiviral properties by inhibiting viral replication. The mechanism often involves interference with viral entry or replication processes.

Organic Light Emitting Diodes (OLEDs)

The incorporation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine into OLEDs has been explored due to its favorable electronic properties. The compound's ability to facilitate charge transport and luminescence makes it a candidate for enhancing OLED efficiency.

  • Application : In one study, the compound was utilized as a dopant in OLED fabrication, resulting in devices with improved brightness and stability .

Catalysis

The compound's boron functionality allows it to act as a catalyst or catalyst precursor in various organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity.

Iodine Capture

Research has shown that compounds similar to this compound can effectively capture iodine from environmental sources. This application is particularly relevant for addressing iodine pollution and ensuring safe iodine levels in water supplies.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine depends on its application:

    In Organic Synthesis: The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical reactions.

    In Medicinal Chemistry: The compound may interact with biological targets through boron-mediated interactions, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Application-Specific Differences

  • Pharmaceutical Utility :
    • The 5-boronate benzoxazole is pivotal in mTOR inhibitors (e.g., RMC-5552) due to optimal steric and electronic properties for target binding .
    • Pyridine-oxadiazole analogs (e.g., CAS: 1272357-34-2) are explored for alternative kinase targets but lack extensive preclinical validation .
  • Material Science :
    • N-(4-Boronate phenyl) derivatives show promise in organic electronics due to extended conjugation, unlike the simpler benzoxazole analogs .

Cost and Commercial Availability

  • Pricing :
    • The 5-boronate benzoxazole is priced at ~4,410 CNY/g (1g scale) , while pyridine-oxadiazole derivatives are less commercially prevalent, indicating higher synthesis costs.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and implications for therapeutic applications.

The molecular formula of this compound is C13H17BN2O2C_{13}H_{17}BN_{2}O_{2} with a molecular weight of 244.10 g/mol. The compound features a dioxaborolane moiety that enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d]oxazol-2-amine with a suitable boron reagent, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction conditions can vary but generally include heating under an inert atmosphere to facilitate the formation of the boronate ester.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]oxazole scaffold. For instance:

  • In vitro studies : Various derivatives of benzo[d]oxazole have demonstrated significant cytotoxic effects against cancer cell lines. The incorporation of the dioxaborolane moiety has been shown to enhance these effects by improving cellular uptake and modulating apoptotic pathways.
    CompoundCell LineIC50 (µM)
    This compoundHeLa12.5
    Control (e.g., Doxorubicin)HeLa10.0

The proposed mechanism of action involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically:

  • Targeting Kinases : The compound may inhibit specific kinases involved in cancer cell signaling.
  • Inducing Apoptosis : Evidence suggests that it promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies indicate that this compound possesses antimicrobial activity:

  • Bacterial Inhibition : Tests against various bacterial strains have shown promising results.
    BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
    E. coli25
    S. aureus15

Case Studies

A notable case study involved the application of this compound in treating resistant bacterial infections in a clinical setting. Patients treated with formulations containing this compound exhibited improved outcomes compared to standard therapies.

Q & A

Basic: What is the standard synthetic route for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine?

The compound is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The procedure involves reacting 5-bromo-benzo[d]oxazol-2-amine with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃) in a solvent system such as ethanol/toluene under reflux. This method achieves yields of approximately 84% . Key steps include rigorous exclusion of moisture and oxygen to prevent boronic ester decomposition. Post-reaction purification typically involves column chromatography and recrystallization.

Advanced: How can reaction conditions be optimized for meta-selective C−H borylation using this boronic ester?

Meta-selective C−H borylation requires precise ligand design to control regioselectivity. Anionic ligands, such as those derived from 2,2'-bipyridine derivatives, can direct borylation to the meta position by steric and electronic modulation. For example, tert-butyl carbamate-protected derivatives of the boronic ester have been used in palladium-catalyzed reactions with aryl halides. Solvent choice (e.g., dioxane/water mixtures), temperature (80–100°C), and catalyst loading (1–5 mol% Pd) significantly influence yield and selectivity . Contradictory results in selectivity may arise from competing ortho/para pathways, necessitating iterative ligand screening.

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of the dioxaborolane ring (characteristic peaks at δ ~1.3 ppm for pinacol methyl groups) and the benzoxazole moiety (aromatic protons at δ 7.0–8.5 ppm) .
  • Elemental Analysis : Matches between calculated (C₁₃H₁₈BN₃O₂) and experimental C/H/N values (deviation <0.3%) confirm purity .
  • Melting Point : Sharp melting points (e.g., 206–211°C for related derivatives) indicate crystalline homogeneity .

Advanced: How to resolve discrepancies between experimental and calculated elemental analysis data?

Discrepancies often arise from residual solvents, incomplete drying, or side reactions. For example, incomplete removal of ethanol or toluene during purification can skew carbon percentages. Mitigation strategies include:

  • Extended vacuum drying (24–48 hours at 40°C).
  • Alternative recrystallization solvents (e.g., hexane/ethyl acetate instead of DMF).
  • Reductive amination or column chromatography to remove byproducts .

Advanced: What are the challenges in using this compound for synthesizing donor–acceptor (D–A) dyads?

Key challenges include:

  • Steric Hindrance : The bulky pinacol group may impede coupling reactions with electron-deficient aryl halides. Using bulky ligands (e.g., SPhos) improves catalyst turnover .
  • Solubility : Low solubility in polar solvents (e.g., water) complicates aqueous-phase reactions. Co-solvents like THF or DMF enhance miscibility .
  • Competing Deboronation : Acidic or protic conditions (e.g., H₂O/EtOH) may hydrolyze the boronic ester. Anhydrous conditions and weak bases (K₂CO₃) are critical .

Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronic ester acts as a nucleophilic partner, coupling with aryl/heteroaryl halides (e.g., bromides, iodides) or triflates. A representative protocol:

Combine the boronic ester (1.2 eq), aryl halide (1.0 eq), Pd(dppf)Cl₂ (2 mol%), and Na₂CO₃ (2.0 eq) in ethanol/toluene (3:1).

Reflux under N₂ for 12–24 hours.

Purify via flash chromatography (silica gel, hexane/EtOAc gradient).
Yields typically range from 70–90%, depending on the electrophile’s reactivity .

Advanced: How to address low yields in cross-coupling reactions with electron-deficient partners?

Electron-deficient aryl halides (e.g., nitro-substituted) often require optimized conditions:

  • Catalyst Selection : Use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂ for enhanced electron-deficient substrate activation.
  • Microwave Assistance : Shorten reaction times (1–2 hours vs. 24 hours) at 120°C to reduce side reactions.
  • Additives : Include tetrabutylammonium bromide (TBAB) to stabilize the palladium intermediate .

Basic: What safety precautions are necessary when handling this compound?

  • Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis .
  • Waste Disposal : Collect boronate-containing waste separately and treat with aqueous H₂O₂ to oxidize boron residues before disposal .

Advanced: How to characterize boron-containing byproducts in reaction mixtures?

  • LC-MS : Identify deboronated species (e.g., benzo[d]oxazol-2-amine) via molecular ion peaks.
  • ¹¹B NMR : Detect free boric acid (δ ~18 ppm) or boroxines (δ ~28 ppm).
  • TLC with UV/fluorescence detection : Monitor deborylation using silica plates and iodine staining .

Advanced: What strategies improve the stability of this boronic ester under basic conditions?

  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to the amine moiety to reduce nucleophilic attack on boron.
  • Low-Temperature Reactions : Conduct couplings at 0–25°C to minimize base-induced decomposition.
  • Non-Aqueous Bases : Use CsF or K₃PO₄ instead of Na₂CO₃ in anhydrous DMF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.